molecular formula C22H28N4O3 B11199471 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

Cat. No.: B11199471
M. Wt: 396.5 g/mol
InChI Key: VJNJBMDZVNXNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ISOPROPOXYPROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ISOPROPOXYPROPYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction can be further optimized by replacing triethylamine with triphenylphosphine to obtain different derivatives . Industrial production methods may involve similar synthetic routes but are scaled up to meet production demands.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ISOPROPOXYPROPYL)-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Due to its biological activity, it is being explored for potential therapeutic uses.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ISOPROPOXYPROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ISOPROPOXYPROPYL)-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:

These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ISOPROPOXYPROPYL)-4-PIPERIDINECARBOXAMIDE.

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H28N4O3/c1-15(2)28-13-5-10-23-22(27)16-8-11-26(12-9-16)21-20-19(24-14-25-21)17-6-3-4-7-18(17)29-20/h3-4,6-7,14-16H,5,8-13H2,1-2H3,(H,23,27)

InChI Key

VJNJBMDZVNXNEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.